

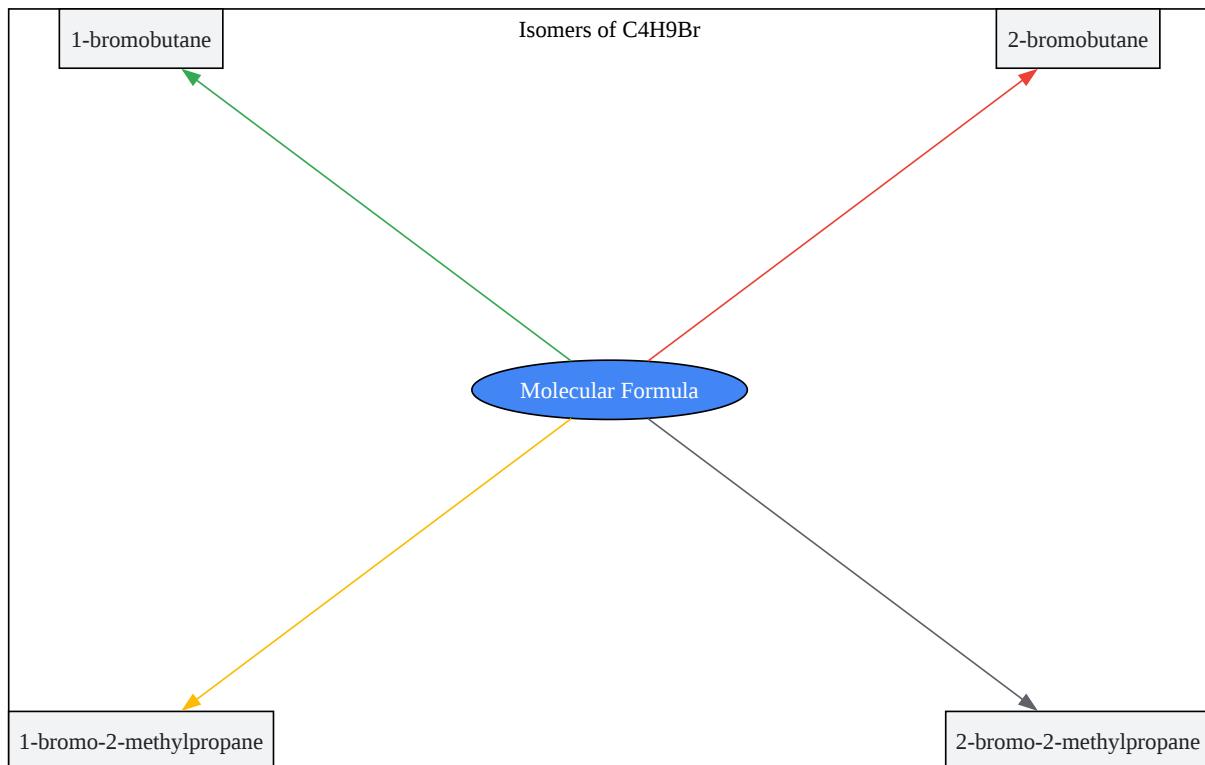
A Comparative Spectroscopic Analysis of 1-bromo-2-methylpropane and its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-3-chloro-2-methylpropane**

Cat. No.: **B103949**


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral comparison of 1-bromo-2-methylpropane and its structural isomers: 1-bromobutane, 2-bromobutane, and 2-bromo-2-methylpropane. The following sections present a detailed analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols to ensure reproducibility.

Isomeric Structures

The four isomers of $\text{C}_4\text{H}_9\text{Br}$ —1-bromobutane, 2-bromobutane, 1-bromo-2-methylpropane, and 2-bromo-2-methylpropane—exhibit distinct spectral properties due to their unique molecular geometries. These differences are invaluable for their identification and characterization in various research and development applications.

[Click to download full resolution via product page](#)

Caption: Structural relationship of the four isomers of C_4H_9Br .

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectra of the four isomers are readily distinguishable by their chemical shifts, splitting patterns (multiplicity), and integration values. These differences arise from the distinct chemical environments of the protons in each molecule.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
1-Bromobutane	-CH ₃	~0.9	Triplet (t)	3H	~7.0
-CH ₂ -CH ₂ Br	-1.4	Sextet	2H	~7.0	
-CH ₂ -CH ₃	~1.8	Quintet	2H	~7.0	
-CH ₂ Br	~3.4	Triplet (t)	2H	~7.0	
2-Bromobutane	-CH ₃ (on C1)	~1.0	Triplet (t)	3H	~7.0
-CH ₃ (on C3)	~1.7	Doublet (d)	3H	~7.0	
-CH ₂ -	~1.8	Multiplet (m)	2H	-	
-CHBr-	~4.1	Sextet	1H	~6.5	
1-Bromo-2-methylpropane	-CH(CH ₃) ₂	~1.0	Doublet (d)	6H	~6.7
-CH-	~1.9	Nonet	1H	~6.7	
-CH ₂ Br	~3.3	Doublet (d)	2H	~6.7	
2-Bromo-2-methylpropane	-C(CH ₃) ₃	~1.8	Singlet (s)	9H	-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The number of unique carbon environments in each isomer leads to a distinct number of signals in their respective ¹³C NMR spectra. This provides a clear method for differentiating the isomers.

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
1-Bromobutane	-CH ₃	~13.5
-CH ₂ CH ₃	~21.5	
-CH ₂ CH ₂ Br	~35.0	
-CH ₂ Br	~33.0	
2-Bromobutane	-CH ₃ (on C1)	~11.5
-CH ₃ (on C3)	~25.5	
-CH ₂ -	~34.5	
-CHBr-	~54.0	
1-Bromo-2-methylpropane	-CH(CH ₃) ₂	~21.0
-CH-	~31.0	
-CH ₂ Br	~42.0	
2-Bromo-2-methylpropane	-C(CH ₃) ₃	~36.4
-CBr-	~62.5	

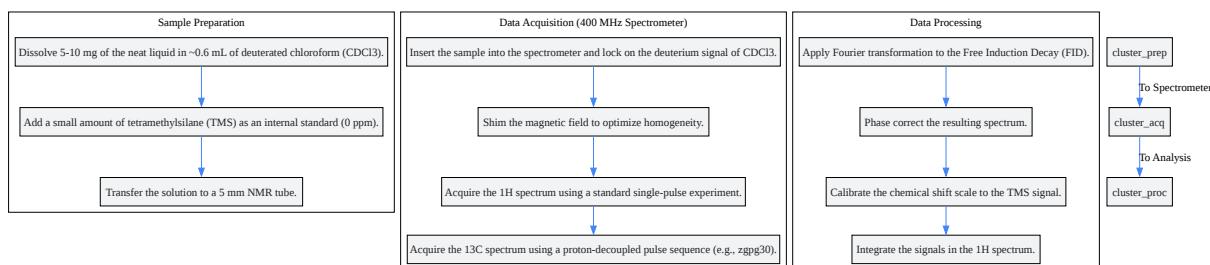
Infrared (IR) Spectroscopy

The IR spectra of these bromoalkanes are characterized by strong C-H stretching and bending vibrations. The C-Br stretching frequency is also a key diagnostic feature, although it appears in the fingerprint region.

Compound	C-H Stretch (cm ⁻¹)	C-H Bend (cm ⁻¹)	C-Br Stretch (cm ⁻¹)
1-Bromobutane	2870-2960	1380, 1465	560-640
2-Bromobutane	2875-2965	1380, 1460	540-620
1-Bromo-2-methylpropane	2870-2960	1370, 1470	550-630
2-Bromo-2-methylpropane	2870-2970	1370, 1475	520-600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a pair of peaks (M⁺ and M+2) of similar intensity.[1][2][3][4] All four isomers exhibit a base peak at m/z 57, corresponding to the C₄H₉⁺ carbocation.[1]

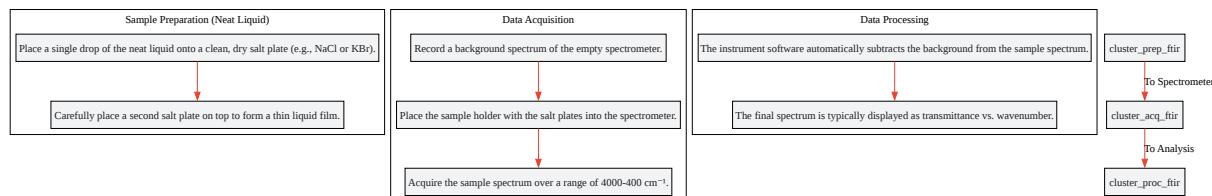

Compound	Molecular Ion (M ⁺ , m/z)	M+2 Peak (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z) and Relative Abundance
1-Bromobutane	136	138	57	41 (high), 29 (high), 107/109 (low)
2-Bromobutane	136	138	57	41 (high), 29 (high), 107/109 (moderate)
1-Bromo-2-methylpropane	136	138	57	41 (high), 43 (prominent), 29 (moderate)[5]
2-Bromo-2-methylpropane	136	138	57	41 (high), 121/123 (low)[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure the reproducibility of the presented data.

¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid bromoalkanes is as follows:

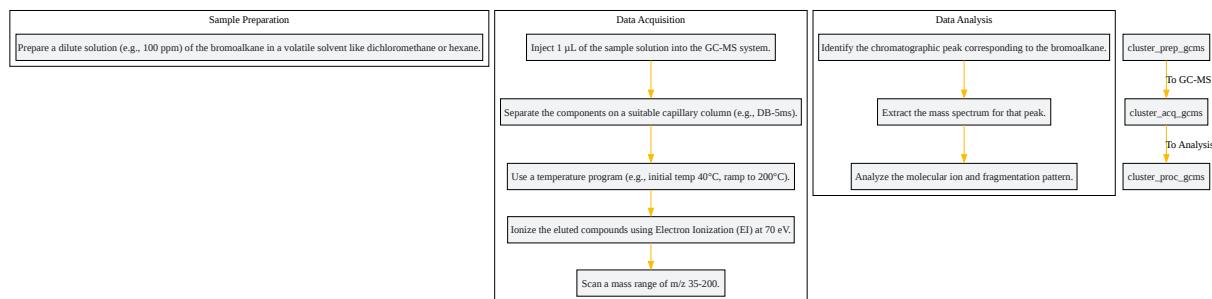


[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The following protocol outlines the procedure for obtaining FT-IR spectra of the liquid bromoalkane isomers:



[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides both separation of the isomers and their individual mass spectra. A typical protocol is as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH₃)₂CHCH₂Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mass spectrum of 1-bromobutane C4H9Br CH₃CH₂CH₂CH₂Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of 2-bromobutane C4H9Br CH₃CHBrCH₂CH₃ fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH₃CH₂CH₂CH₂Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH₃)₃CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 1-bromo-2-methylpropane and its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103949#spectral-comparison-of-1-bromo-2-methylpropane-and-its-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com